1-Tert-butyl-6-nitroquinolin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-6-nitroquinolin-4-one typically involves the nitration of a quinoline derivative followed by the introduction of a tert-butyl group. One common method involves the nitration of quinolin-4-one using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the sixth position. The resulting 6-nitroquinolin-4-one is then subjected to Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group at the first position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-6-nitroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted quinolin-4-ones: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-Tert-butyl-6-nitroquinolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-tert-butyl-6-nitroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Nitroquinolin-4-one: Lacks the tert-butyl group but shares the nitroquinoline core structure.
1-Tert-butylquinolin-4-one: Lacks the nitro group but has the tert-butyl group and quinoline core.
Quinolin-4-one: The parent compound without any substituents.
Uniqueness
1-Tert-butyl-6-nitroquinolin-4-one is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-tert-butyl-6-nitroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)14-7-6-12(16)10-8-9(15(17)18)4-5-11(10)14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQYPIBDUOZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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